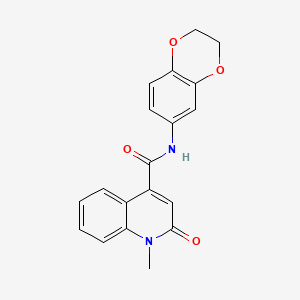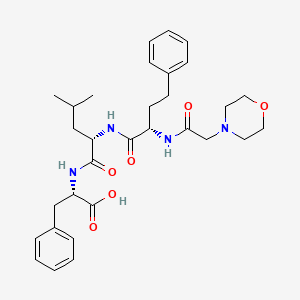
Orange I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Orange I, also known as sodium 4-[(4-hydroxy-1-naphthalenyl)azo]benzenesulfonate, is an organic compound and an azo dye. It was one of the first water-soluble dyes to be commercialized and was among the original food dyes allowed under the U.S. Pure Food and Drug Act of 1906 . it was delisted as a food colorant in 1959 due to safety concerns .
Biochemical Analysis
Biochemical Properties
It is known that “Orange I” is soluble in water, which suggests it could potentially interact with various biomolecules in aqueous environments .
Temporal Effects in Laboratory Settings
It is known that “this compound” is stable and soluble in water , suggesting it could be used in long-term experiments
Preparation Methods
Synthetic Routes and Reaction Conditions: Orange I is synthesized through a diazotization reaction followed by azo coupling. The process begins with the diazotization of sulfanilic acid, which is then coupled with 1-naphthol to form the azo dye.
Industrial Production Methods: In industrial settings, the synthesis involves dissolving sulfanilic acid in an aqueous solution of sodium carbonate, followed by the addition of sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then reacted with 1-naphthol in an alkaline medium to produce this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: The azo group in this compound can be reduced to form amines.
Substitution: The sulfonate group can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium dithionite or zinc in acidic conditions can reduce the azo group.
Substitution: Various nucleophiles can react with the sulfonate group under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Corresponding amines from the reduction of the azo group.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
Orange I has been used in various scientific research applications:
Chemistry: As a pH indicator and in the study of azo dye chemistry.
Biology: In histological staining to highlight cellular components.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in textile dyeing, printing, and as a colorant in various products
Mechanism of Action
The mechanism of action of Orange I involves its interaction with cellular components, particularly proteins and nucleic acids. The azo group can form covalent bonds with amino groups in proteins, leading to changes in protein function. Additionally, the dye can intercalate into DNA, affecting its structure and function .
Comparison with Similar Compounds
Orange II (Acid Orange 7): An isomer of Orange I with similar properties but different structural arrangement.
Methyl Orange: Another azo dye used as a pH indicator.
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its historical significance as one of the first commercialized water-soluble dyes also sets it apart from other similar compounds .
Properties
CAS No. |
523-44-4 |
|---|---|
Molecular Formula |
C16H12N2NaO4S |
Molecular Weight |
351.3 g/mol |
IUPAC Name |
sodium;4-[(4-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C16H12N2O4S.Na/c19-16-10-9-15(13-3-1-2-4-14(13)16)18-17-11-5-7-12(8-6-11)23(20,21)22;/h1-10,19H,(H,20,21,22); |
InChI Key |
CEQOUNIKCGZOPR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=CC=C(C=C3)S(=O)(=O)O.[Na] |
Appearance |
Solid powder |
Purity |
purity unknown. |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
C.I. Acid Orange 20; Japan Orange 402; Java Orange I; Nankai Acid Orange I; Orange I, sodium salt; Tertracid Orange I; Yellow 404; Tropaeolin 000 No. 1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B606612.png)
![N-[(R)-Cyclopropyl(2-pyridinyl)methyl]-3-[4-[(1alpha,5alpha)-3beta-hydroxy-8-azabicyclo[3.2.1]octane-8-yl]phenyl]-1H-indazole-5-carboxamide](/img/structure/B606613.png)
![N-cyclopropyl-2-methyl-4-[4-(oxan-4-ylmethylamino)-2-phenoxypyrazolo[1,5-a][1,3,5]triazin-8-yl]benzamide](/img/structure/B606614.png)



